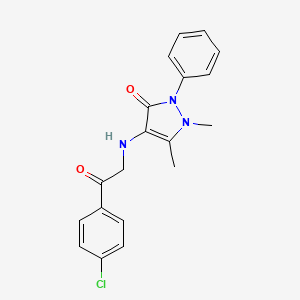
Antipyrine, 4-((p-chlorophenacylidene)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antipyrine, 4-((p-chlorophenacylidene)amino)- is a derivative of antipyrine, a compound that contains a pyrazolone moiety. This compound is known for its diverse biological activities and is used in various scientific research applications. The presence of a chlorophenacylidene group enhances its chemical properties, making it a valuable compound in medicinal chemistry and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antipyrine, 4-((p-chlorophenacylidene)amino)- typically involves the reaction of 4-aminoantipyrine with p-chlorobenzaldehyde under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a catalyst like acetic acid is often used to facilitate the reaction. The mixture is refluxed for several hours, and the product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced purification techniques such as column chromatography may be employed to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Antipyrine, 4-((p-chlorophenacylidene)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenacylidene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antipyrine, 4-((p-chlorophenacylidene)amino)- has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. It is known to inhibit cyclooxygenase enzymes (COX-1, COX-2, and COX-3), which play a crucial role in the synthesis of prostaglandins . By inhibiting these enzymes, the compound reduces inflammation and pain. Additionally, its antimicrobial activity is attributed to its ability to form complexes with metal ions, disrupting microbial cell function .
Comparison with Similar Compounds
Similar Compounds
4-Aminoantipyrine: A precursor to Antipyrine, 4-((p-chlorophenacylidene)amino)-, known for its analgesic and anti-inflammatory properties.
4-[(Benzylidene)-amino]-antipyrine: A Schiff base derivative with similar biological activities.
4-[(4-Hydroxy benzylidene)-amino]-antipyrine: Another Schiff base derivative with enhanced antimicrobial properties.
Uniqueness
Antipyrine, 4-((p-chlorophenacylidene)amino)- stands out due to the presence of the chlorophenacylidene group, which enhances its chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and analytical tools.
Properties
CAS No. |
24377-61-5 |
|---|---|
Molecular Formula |
C19H18ClN3O2 |
Molecular Weight |
355.8 g/mol |
IUPAC Name |
4-[[2-(4-chlorophenyl)-2-oxoethyl]amino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C19H18ClN3O2/c1-13-18(21-12-17(24)14-8-10-15(20)11-9-14)19(25)23(22(13)2)16-6-4-3-5-7-16/h3-11,21H,12H2,1-2H3 |
InChI Key |
ZQNUZPSLGCRQCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















